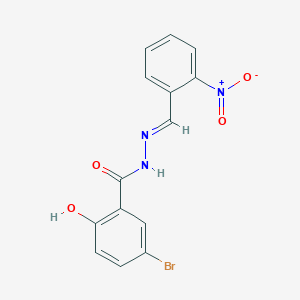
(E)-5-bromo-2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-bromo-2-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide is a hydrazone derivative that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitrobenzylidene moiety, which contribute to its reactivity and functionality.
Mechanism of Action
Target of Action
Similar compounds based on vaniline and benzylidenehydrazine structure have been evaluated as tyrosinase inhibitors . Tyrosinase is a multifunctional copper-containing enzyme involved in the production of melanin and other pigments from tyrosine by oxidation .
Mode of Action
It’s suggested that similar compounds inhibit tyrosinase through uncompetitive inhibition . This means the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
The compound likely affects the melanin biosynthesis pathway by inhibiting tyrosinase, a key enzyme in this pathway . By inhibiting tyrosinase, the compound could potentially reduce the production of melanin, which could have implications for conditions related to melanin overproduction, such as hyperpigmentation disorders .
Pharmacokinetics
The compound’s molecular properties such as its molecular formula, complexity, rotatable bond count, hydrogen bond donor and acceptor counts, and topological polar surface area, which can influence its pharmacokinetic properties, are provided .
Result of Action
The result of the compound’s action would likely be a reduction in melanin production due to the inhibition of tyrosinase . This could potentially lighten skin color and could be beneficial in treating hyperpigmentation disorders .
Action Environment
For instance, the rate of enzymatic hyperpigmentation depends on the concentration of phenolic substrates, oxygen, reactive oxygen and nitrogen species, pH, temperature and tyrosinase .
Biochemical Analysis
Biochemical Properties
The compound interacts with several enzymes and proteins. For instance, it has been found to have significant anti-tyrosinase activities . Tyrosinase is a multifunctional copper-containing enzyme involved in the production of melanin and other pigments from tyrosine by oxidation . The compound’s interaction with tyrosinase suggests its potential role in influencing pigmentation processes.
Cellular Effects
Given its interaction with tyrosinase, it may influence cellular processes related to pigmentation .
Molecular Mechanism
The molecular mechanism of (E)-5-bromo-2-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide involves binding interactions with biomolecules such as tyrosinase It may inhibit or activate enzymes, leading to changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-bromo-2-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and 2-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-bromo-2-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 5-bromo-2-oxo-N’-(2-nitrobenzylidene)benzohydrazide.
Reduction: Formation of (E)-5-bromo-2-hydroxy-N’-(2-aminobenzylidene)benzohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in drug design due to its bioactive functional groups.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
(E)-4-bromo-N’-(4-methoxybenzylidene)benzohydrazide: Similar structure but with a methoxy group instead of a hydroxyl group.
(E)-N’-(2-bromobenzylidene)-2-naphthohydrazide: Contains a naphthalene ring instead of a benzene ring.
(E)-N’-(2,4-dimethoxybenzylidene)benzohydrazide: Contains two methoxy groups on the benzylidene moiety.
Uniqueness
(E)-5-bromo-2-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide is unique due to the presence of both a bromine atom and a nitro group, which confer distinct reactivity and potential biological activity. The hydroxyl group also allows for additional hydrogen bonding interactions, enhancing its functionality in various applications.
Properties
IUPAC Name |
5-bromo-2-hydroxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O4/c15-10-5-6-13(19)11(7-10)14(20)17-16-8-9-3-1-2-4-12(9)18(21)22/h1-8,19H,(H,17,20)/b16-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYFEPLGEPGMJO-LZYBPNLTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
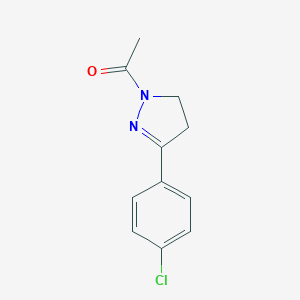
![N'-[2-(4-oxoquinazolin-3-yl)acetyl]benzohydrazide](/img/structure/B361813.png)
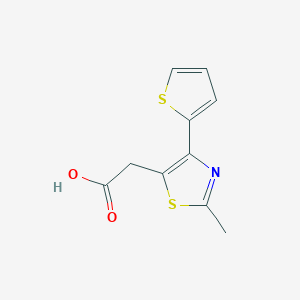
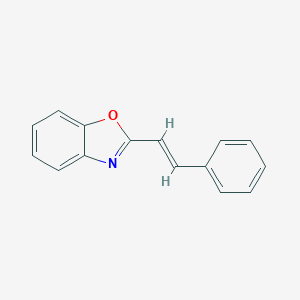
![4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B361823.png)
![N-Benzo[1,3]dioxol-5-yl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide](/img/structure/B361825.png)
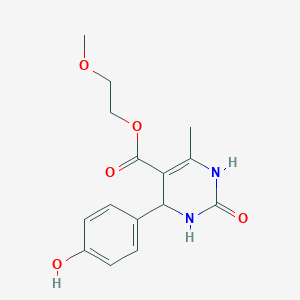
![2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B361832.png)
![2-(2-(Diethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361833.png)
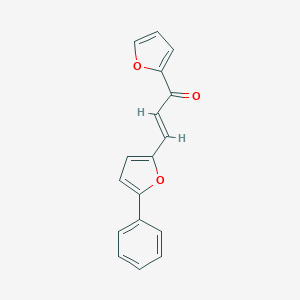
![2-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B361839.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B361841.png)
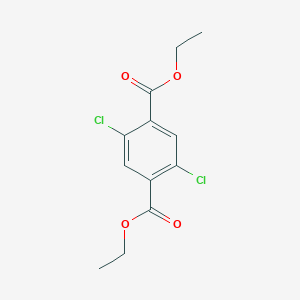
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B361848.png)
